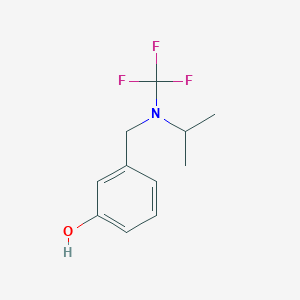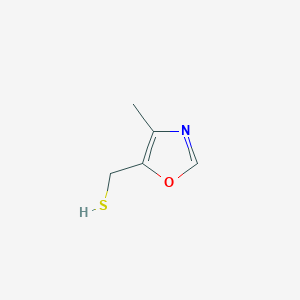
5-Aminocyclohexane-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminocyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of cyclohexane, featuring an amino group (-NH2) and two carboxylic acid groups (-COOH) attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocyclohexane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 5-nitrocyclohexane-1,3-dicarboxylic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the microbial fermentation of cyclohexane derivatives. Specific strains of bacteria or yeast are engineered to produce the desired compound through metabolic pathways. This bio-based synthesis is gaining popularity due to its sustainability and reduced environmental impact compared to traditional chemical synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminocyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexanol, cyclohexanone, and various substituted cyclohexane compounds.
Applications De Recherche Scientifique
5-Aminocyclohexane-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-Aminocyclohexane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in metabolic pathways, enzyme activity, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
5-Aminoisophthalic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
Adipic acid: A widely used dicarboxylic acid in the industry, but lacks the amino functionality.
Uniqueness
5-Aminocyclohexane-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
313683-55-5 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-aminocyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6H,1-3,9H2,(H,10,11)(H,12,13) |
Clé InChI |
XRHDGTKEPGEJDD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(CC1C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)





![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)




